molecular formula C9H12Te B14692366 Benzene, [(1-methylethyl)telluro]- CAS No. 32343-99-0

Benzene, [(1-methylethyl)telluro]-

Cat. No.: B14692366
CAS No.: 32343-99-0
M. Wt: 247.8 g/mol
InChI Key: DCXPWEXGIZAZJM-UHFFFAOYSA-N
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Description

Benzene, [(1-methylethyl)telluro]- is an organotellurium compound with the molecular formula C9H12Te This compound features a benzene ring substituted with a tellurium atom bonded to a 1-methylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-methylethyl)telluro]- typically involves the reaction of tellurium with isopropylbenzene (cumene) under specific conditions. One common method includes the reductive cleavage of the tellurium-tellurium bond using lanthanum metal . This reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the product.

Industrial Production Methods: While industrial production methods for Benzene, [(1-methylethyl)telluro]- are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: Benzene, [(1-methylethyl)telluro]- can undergo oxidation reactions, leading to the formation of telluroxides or tellurones.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, potentially forming tellurides.

    Substitution: The tellurium atom in Benzene, [(1-methylethyl)telluro]- can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Telluroxides or tellurones.

    Reduction: Tellurides.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Benzene, [(1-methylethyl)telluro]- has several applications in scientific research:

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as tellurium-based semiconductors and catalysts.

Mechanism of Action

The mechanism of action of Benzene, [(1-methylethyl)telluro]- involves the interaction of the tellurium atom with various molecular targets. Tellurium can form bonds with sulfur-containing biomolecules, affecting their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

  • Benzene, [(1-phenylethyl)telluro]-
  • Benzene, [(1-methylethyl)seleno]-
  • Benzene, [(1-methylethyl)thio]-

Comparison:

  • Benzene, [(1-phenylethyl)telluro]- : Similar structure but with a phenylethyl group instead of a methylethyl group, leading to different reactivity and applications.
  • Benzene, [(1-methylethyl)seleno]- : Contains selenium instead of tellurium, resulting in different chemical properties and biological activities.
  • Benzene, [(1-methylethyl)thio]- : Contains sulfur instead of tellurium, with distinct reactivity and potential uses in organic synthesis and materials science.

Benzene, [(1-methylethyl)telluro]- stands out due to the unique properties imparted by the tellurium atom, making it valuable for specific applications in research and industry.

Properties

CAS No.

32343-99-0

Molecular Formula

C9H12Te

Molecular Weight

247.8 g/mol

IUPAC Name

propan-2-yltellanylbenzene

InChI

InChI=1S/C9H12Te/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

DCXPWEXGIZAZJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Te]C1=CC=CC=C1

Origin of Product

United States

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